molecular formula C15H26O2 B1143858 Oplodiol CAS No. 13902-62-0

Oplodiol

Cat. No. B1143858
CAS RN: 13902-62-0
M. Wt: 238.368
InChI Key:
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Description

Synthesis Analysis

The synthesis of oplodiol has been achieved through various stereoselective methodologies, emphasizing the complexity of its molecular architecture. Key strategies involve Sharpless asymmetric epoxidation, d-proline catalyzed aminoxylation, and Cadiot–Chodkiewicz cross-coupling reaction. These approaches highlight the innovative techniques developed to construct the diyne linkage and the stereochemistry of oplodiol efficiently (Reddy et al., 2014). Furthermore, the first stereoselective synthesis of oplodiol underscores the pivotal role of Ohira–Bestmann alkynation and asymmetric Noyori reduction in forging its complex molecular scaffold (Bejjanki et al., 2013).

Molecular Structure Analysis

The molecular structure of oplodiol has been elucidated through comprehensive spectroscopic methods, including UV, MS, and NMR techniques. These analyses have determined its structure to be a 9,10-epoxyheptadeca-4,6-diyne-3,8-diol, with detailed insights into its absolute configurations obtained using modified Mosher's method and acetonide formation (Yang et al., 2010).

Scientific Research Applications

  • Summary of the Application : Oplodiol has been studied for its potential inhibitory effects on Plasmodium falciparum dihydrofolate reductase (PfDHFR), an enzyme that plays a crucial role in the life cycle of the malaria-causing parasite, Plasmodium falciparum .
  • Methods of Application or Experimental Procedures : The study employed molecular docking and molecular dynamics simulations to explore the inhibitory activity of Oplodiol against wild-type and mutant strains of PfDHFR . The binding energies of the ligands were calculated, and the interactions of the compounds with specific amino acids in the enzyme were observed .
  • Results or Outcomes : The study found that Oplodiol preferentially binds at the active site of the DHFR domain with a binding energy of approximately -93.701 kJ/mol . The binding of Oplodiol was observed to be stable against all tested strains of PfDHFR . These results suggest that Oplodiol could be considered for development as a potential antifolate agent .

properties

IUPAC Name

(1R,4S,4aR,8aR)-4,8a-dimethyl-6-propan-2-yl-1,2,3,4a,5,8-hexahydronaphthalene-1,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O2/c1-10(2)11-5-7-14(3)12(9-11)15(4,17)8-6-13(14)16/h5,10,12-13,16-17H,6-9H2,1-4H3/t12-,13-,14-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOZSXJHFVBBAOY-TUVASFSCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CCC2(C(CCC(C2C1)(C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC[C@]2([C@@H](CC[C@]([C@@H]2C1)(C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10911693
Record name 1,4a-Dimethyl-7-(propan-2-yl)-1,2,3,4,4a,5,8,8a-octahydronaphthalene-1,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10911693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oplodiol

CAS RN

13902-62-0, 11046-45-0
Record name Oplodiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13902-62-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oplodiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013902620
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4a-Dimethyl-7-(propan-2-yl)-1,2,3,4,4a,5,8,8a-octahydronaphthalene-1,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10911693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
201
Citations
L Akakpo, EN Gasu, JO Mensah… - Journal of Biomolecular …, 2023 - Taylor & Francis
Many natural products have been shown to possess antiplasmodial activities, but their protein targets are unknown. This work employed molecular docking and molecular dynamics …
Number of citations: 3 www.tandfonline.com
H Minato, M Ishikawa - Journal of the Chemical Society C: Organic, 1967 - pubs.rsc.org
… A new sesquiterpene alcohol, oplodiol, was also isolated, and we now describe its structure and stereochemistry. The nmr spectrum of oplodiol (11) shows one vinyl … Therefore …
Number of citations: 16 pubs.rsc.org
J Zhao, J Wu, F Yan - Natural Product Research, 2014 - Taylor & Francis
… The results of cytotoxic activity provided oplodiol (3) and (–)1β,4β,6α-trihydroxy-eudesmane (5) show moderate effects on A549 cell. To understand their mechanism of action or …
Number of citations: 15 www.tandfonline.com
MHK Tchuendem, JA Mbah, A Tsopmo, JF Ayafor… - Phytochemistry, 1999 - Elsevier
A new isodaucane sesquiterpenoid, 6,7,10-trihydoxyisodaucane, was isolated from the fruits of Reneilmia cincinnata, together with the known sesquiterpenoids oplodiol, oplopanone, …
Number of citations: 67 www.sciencedirect.com
W Schühly, J Skarbina, O Kunert… - Natural product …, 2009 - journals.sagepub.com
… biondii were eight tetrahydrofurofuran lignans as well as the sesquiterpene lactone parthenolide and the sesquiterpene alcohol oplodiol. A rapid TLC-method for the identification of …
Number of citations: 16 journals.sagepub.com
W Wang, X Ma, P Liu, R Liu… - Natural Product …, 2006 - journals.sagepub.com
Two new lignans, named as 6-hydroxyhinokinin and 6-hydroxyhinokinin-6-O-β-D-glucopyranoside, together with five known compounds: elemol, oplodiol, catechin, β-sitosterol and …
Number of citations: 2 journals.sagepub.com
K TAKAHASHI, M TAKANI - Chemical and Pharmaceutical Bulletin, 1976 - jstage.jst.go.jp
… oplodiol were studied. fl-Sitosterol, schizandrolic acid and oplodiol have also been isolated. … Oplodiol The column eluted with solvent A mentioned above was then eluted with acetone …
Number of citations: 16 www.jstage.jst.go.jp
Y Ortiz Núñez, I Spengler Salabarria… - Revista …, 2010 - scielo.org.mx
Ethanolic and hexane extracts from the aerial parts of Juniperus lucayana were assayed against the phytopathogenic fungus Botrytis cinérea by the poisoned food technique. The …
Number of citations: 19 www.scielo.org.mx
SP Yang, CR Zhang, HD Chen… - Chinese Journal of …, 2007 - Wiley Online Library
… Comparison of the 13C NMR data of 1 with those of homalomenol A (3),6 oplodiol (4) 7 and 5α,7α(H)-6,8cycloeudesma-1β,4β-diol (5),8 implied that 1 was an eudesmane type …
Number of citations: 23 onlinelibrary.wiley.com
GF Chernenko, YV Gamilov, ÉN Shmidt - Chemistry of Natural …, 1994 - Springer
… ajanensis previously, but oplodiol has not been found in conifer oleoresins. … To a solution of 78 mg of the total fraction containing oplopanone, oplodiol, and hydroxyepimanool (7:4.5:1) …
Number of citations: 3 link.springer.com

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